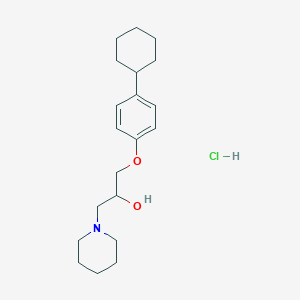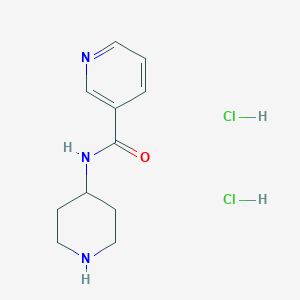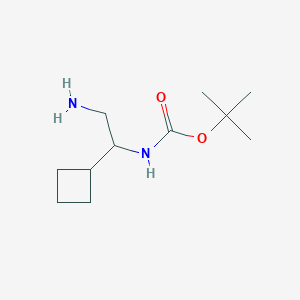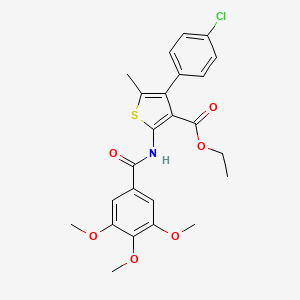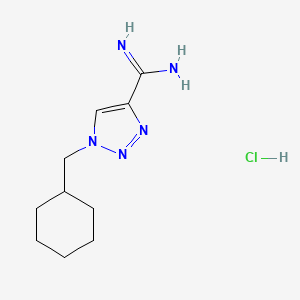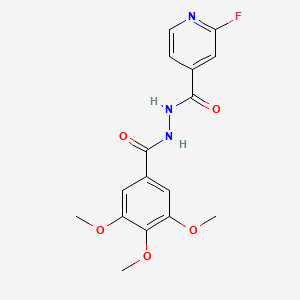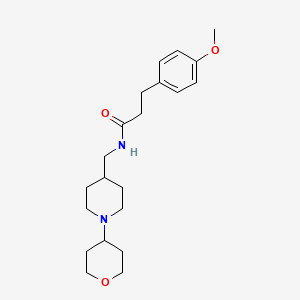
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving appropriate precursors.
Attachment of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the methoxyphenyl group and the amine group on the piperidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it may be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSBLPOPHCKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)
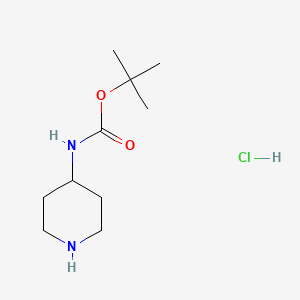
![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)
![2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2597801.png)
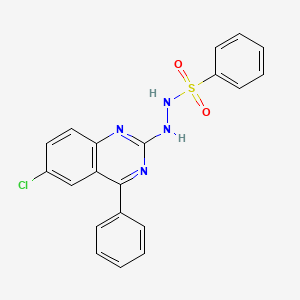
![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)
